3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-
CAS No.: 823220-11-7
Cat. No.: VC17298802
Molecular Formula: C11H9BrN2O3S
Molecular Weight: 329.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823220-11-7 |
|---|---|
| Molecular Formula | C11H9BrN2O3S |
| Molecular Weight | 329.17 g/mol |
| IUPAC Name | 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
| Standard InChI Key | CNXMQAIHEJTTFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered isoxazole ring () containing one nitrogen and one oxygen atom. At position 5 of the isoxazole ring, a [(2-bromophenyl)thio]methyl group () is attached, while position 3 hosts a carboxamide group substituted with a hydroxylamine moiety (). This architecture confers unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 823220-11-7 |
| Molecular Formula | |
| Molecular Weight | 329.17 g/mol |
| IUPAC Name | 5-[(2-Bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
| Canonical SMILES | C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br |
Synthesis and Derivatization
Synthetic Pathways
The synthesis of 3-hydroxy-5-isoxazole carboxamide derivatives typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. A patent by outlines a method for synthesizing analogous compounds:
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Formation of the Isoxazole Core: Reacting 2-(2-nitrovinyl)furan with hydrobromic acid yields 3-bromo-5-isoxazole carboxylic acid.
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Etherification: Treating the brominated intermediate with benzyl alcohol and potassium hydroxide produces 3-benzyloxy-5-isoxazole carboxylic acid.
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Hydrolysis: Refluxing with hydrobromic acid liberates the 3-hydroxy-5-isoxazole carboxylic acid.
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Carboxamide Formation: Converting the carboxylic acid to its acid chloride (using thionyl chloride) followed by ammonolysis yields the carboxamide derivative .
For the target compound, additional steps would involve introducing the [(2-bromophenyl)thio]methyl group via nucleophilic substitution or thiol-ene chemistry.
Biological Activities and Mechanisms
Kinase Inhibition
The compound’s hydroxylamine-carboxamide group facilitates hydrogen bonding with kinase active sites, while the bromophenylthio moiety enhances hydrophobic interactions. In preclinical studies, similar isoxazole derivatives have inhibited histone deacetylases (HDACs) and tyrosine kinases, which are critical in cancer cell proliferation . For example, triazole-isoxazole hybrids demonstrated IC values of 11.71–43.27 μM against breast cancer cells, suggesting structural parallels to the target compound .
Anti-Inflammatory Effects
The hydroxylamine group may modulate inflammatory pathways by scavenging reactive oxygen species (ROS) or inhibiting cyclooxygenase-2 (COX-2). Isoxazoles with electron-withdrawing substituents, such as bromine, have shown reduced prostaglandin E levels in murine models .
Pharmacological and Toxicological Profile
Toxicity Considerations
No in vivo toxicity data are available for this specific compound. Related isoxazole carboxamides exhibited low acute toxicity in rodent studies, with LD values >500 mg/kg .
Research Gaps and Future Directions
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Target Identification: Elucidate specific kinase targets (e.g., EGFR, HER2) through proteomic profiling.
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Optimization: Improve metabolic stability via substituent modifications (e.g., replacing bromine with fluorine).
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models of breast or lung cancer.
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